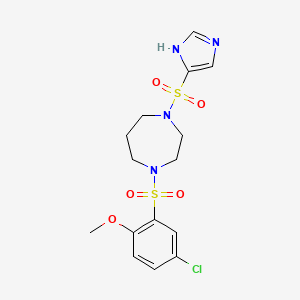
1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H19ClN4O5S2 and its molecular weight is 434.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficient Diazotransfer Reagents
This compound and its related derivatives have been extensively studied for their roles as diazotransfer reagents. For example, imidazole-1-sulfonyl azide hydrochloride has been reported to act as a "diazo donor" in converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its preparation from inexpensive materials, shelf-stability, and convenience for large-scale applications (Goddard-Borger & Stick, 2007).
Synthesis and Stability
The synthesis and stability of this class of compounds are of particular interest. The hydrogen sulfate salt of imidazole-1-sulfonyl azide, a related compound, is identified for its stability compared to other salts, presenting a safer option for diazo transfer reactions. This research underlines the importance of developing stable and safe reagents for chemical synthesis (Potter et al., 2016).
Coordination Chemistry
The compound has also been explored in coordination chemistry, where its derivatives are synthesized and examined for their interaction with metal centers. Such studies are crucial for understanding the compound's potential in catalysis and material science. For instance, certain derivatives have been synthesized and their nickel complexes characterized, offering insights into their structural and electrochemical properties (Bermejo et al., 2000).
Synthesis of Diazepane Systems
The compound and its derivatives have been utilized in the synthesis of diazepane systems, showcasing the versatility of this class of compounds in producing complex heterocyclic structures. A notable approach involves a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction, exemplifying a convergent synthesis strategy for diazepane rings (Banfi et al., 2007).
Electrochemical Evaluation
Electrochemical studies of derivatives of this compound have been conducted to assess their potential bioreduction properties. This research highlights the importance of electrochemical properties in developing compounds with potential therapeutic applications (Zaki et al., 2012).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O5S2/c1-25-13-4-3-12(16)9-14(13)26(21,22)19-5-2-6-20(8-7-19)27(23,24)15-10-17-11-18-15/h3-4,9-11H,2,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUIULRZUIATKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea](/img/structure/B2557445.png)
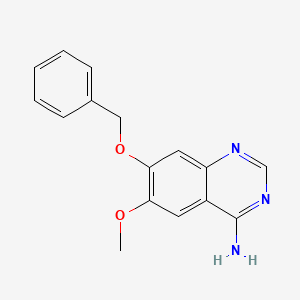
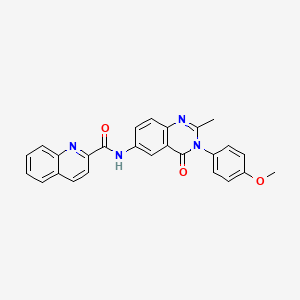
![N-(3-bromophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2557448.png)
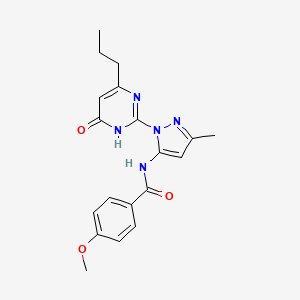
![Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2557451.png)


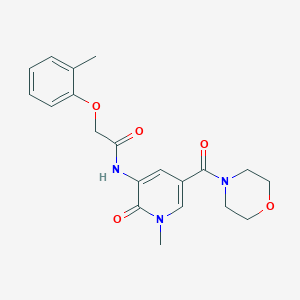
![2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2557456.png)
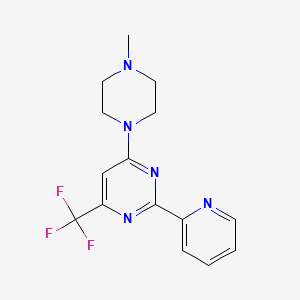

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2557461.png)

